molecular formula C6H15NO B2838777 2-(Ethylamino)-2-methylpropan-1-ol CAS No. 82922-13-2

2-(Ethylamino)-2-methylpropan-1-ol

Cat. No.: B2838777
CAS No.: 82922-13-2
M. Wt: 117.192
InChI Key: CPEPOQRXWWGDCU-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methylpropan-1-ol is an organic compound with the molecular formula C5H13NO It is a secondary amine and alcohol, characterized by the presence of both an ethylamino group and a hydroxyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with ethylamine. One common method is the nucleophilic substitution reaction where 2-methylpropan-1-ol reacts with ethylamine in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a continuous flow reactor to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-(Ethylamino)-2-methylpropan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)ethanol
  • 2-(Diethylamino)ethanol
  • 2-(Isopropylamino)ethanol
  • N-Ethyldiethanolamine

Uniqueness

2-(Ethylamino)-2-methylpropan-1-ol is unique due to its specific combination of an ethylamino group and a hydroxyl group attached to a central carbon atom. This structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-(ethylamino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7-6(2,3)5-8/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEPOQRXWWGDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82922-13-2
Record name 2-(ethylamino)-2-methylpropan-1-ol
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